REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([O:6]CC)=[O:5].[F:13][C:14]([F:23])([F:22])/[CH:15]=[CH:16]/[C:17]([O:19]CC)=[O:18].C(O)(=O)C.[OH-].[K+].Cl.C(=O)=O>C1COCC1.O>[F:23][C:14]([F:13])([F:22])[CH:15]([CH2:16][C:17]([OH:19])=[O:18])[CH2:3][C:4]([OH:6])=[O:5] |f:4.5,^1:0|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
FC(/C=C/C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed (2-3 hours)
|
Duration
|
2.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
A catalytic amount of tetrabutylammonium bromide was added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
CUSTOM
|
Details
|
the THF was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was again heated
|
Type
|
CUSTOM
|
Details
|
(ca. 1 hour)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 15° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)O)CC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |